

"Anti-inflammatory agent 82" targeting inflammatory pathways

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Anti-inflammatory agent 82*

Cat. No.: *B15216360*

[Get Quote](#)

An In-Depth Technical Guide to Anti-inflammatory Agent 82

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anti-inflammatory agent 82, also identified by its chemical name 3-(4-methylbenzoylmethylene)-1-methylpiperazin-2-one and catalog number HY-111473, is a compound belonging to the class of 3-aroylethylene-1-methyl(phenyl)piperazin-2-ones. This technical guide provides a comprehensive overview of the available scientific information on this agent, with a focus on its synthesis, biological activity, and potential as an anti-inflammatory and analgesic compound. The core information is derived from the foundational study by Milyutin et al. in the Pharmaceutical Chemistry Journal.

Chemical Identity

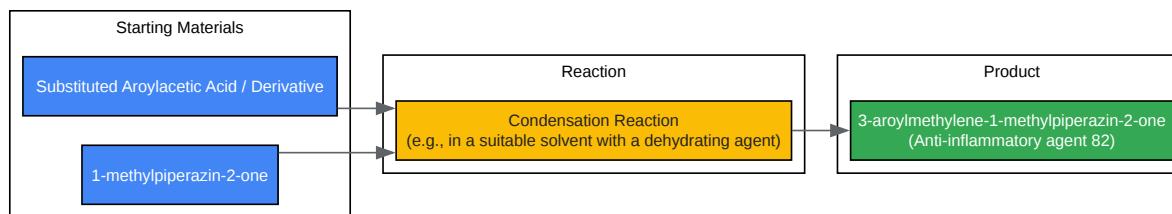
Property	Value
Systematic Name	3-(4-methylbenzoylmethylene)-1-methylpiperazin-2-one
Catalog Number	HY-111473
CAS Number	178408-16-7
Molecular Formula	C ₁₄ H ₁₆ N ₂ O ₂
Molecular Weight	244.29 g/mol
SMILES	O=C1N(C)CCN/C1=C/C/C(C2=CC=C(C)C=C2)=O

Biological Activity: Anti-inflammatory and Analgesic Effects

Initial investigations have demonstrated that **Anti-inflammatory agent 82** possesses notable anti-inflammatory and analgesic properties. The primary research on this compound has laid the groundwork for its potential therapeutic applications in inflammatory conditions.

Quantitative Data

Due to the limited public availability of the full-text research article, a comprehensive quantitative data table cannot be provided at this time. The foundational study by Milyutin et al. (1996) contains the specific experimental data that would populate such a table, including metrics like the percentage of edema inhibition in anti-inflammatory assays and response latency in analgesic tests.

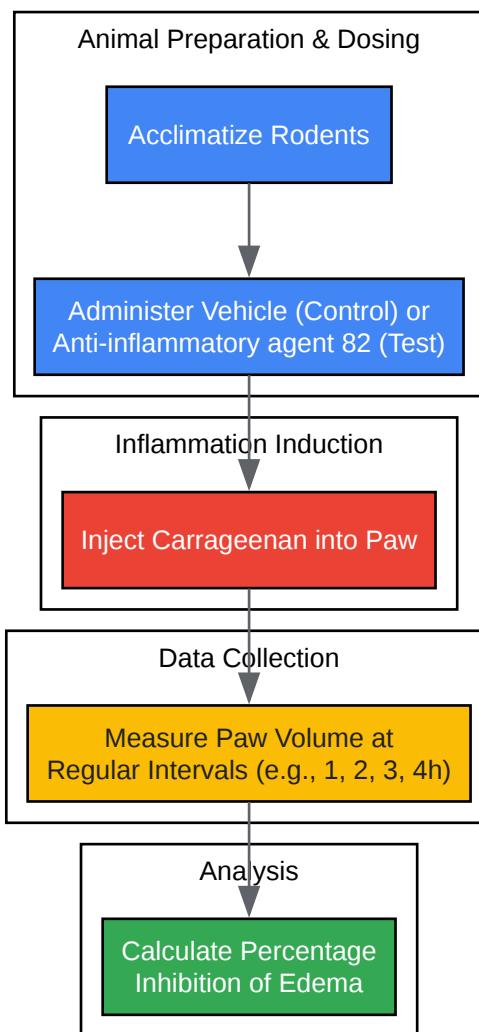

Experimental Protocols

The detailed experimental methodologies for the synthesis and biological evaluation of **Anti-inflammatory agent 82** are contained within the primary scientific literature. While the full protocols are not accessible, this guide outlines the likely experimental frameworks based on standard pharmacological and chemical practices.

Synthesis of 3-arylmethylene-1-methyl(phenyl)piperazin-2-ones

The synthesis of **Anti-inflammatory agent 82** and related compounds generally involves the condensation of a 1-methylpiperazin-2-one or 1-phenylpiperazin-2-one with a substituted arylacetic acid or its reactive derivative.

Illustrative Synthetic Workflow:

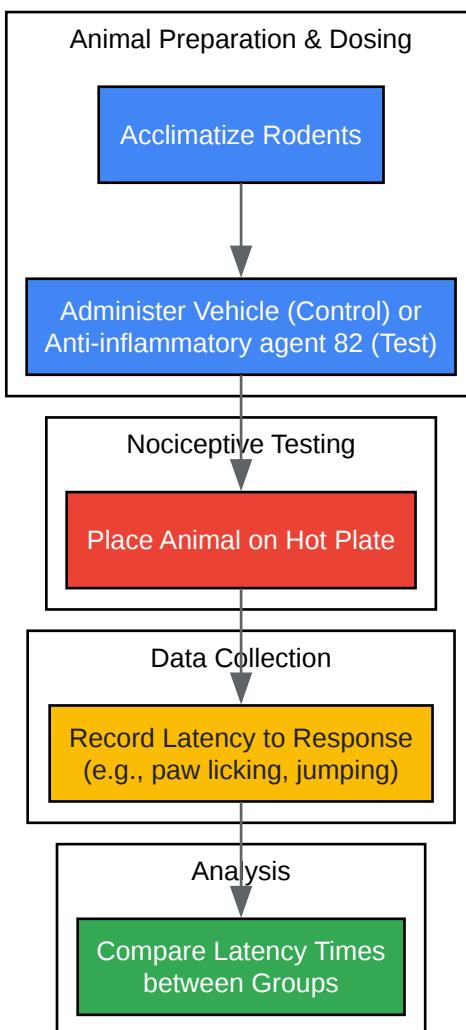

[Click to download full resolution via product page](#)

Caption: General synthetic scheme for 3-arylmethylene-1-methylpiperazin-2-ones.

In Vivo Anti-inflammatory Activity Assessment (Carrageenan-Induced Paw Edema)

A standard model for evaluating acute anti-inflammatory effects is the carrageenan-induced paw edema test in rodents.

Typical Experimental Workflow:


[Click to download full resolution via product page](#)

Caption: Workflow for carrageenan-induced paw edema assay.

In Vivo Analgesic Activity Assessment (Hot Plate Test)

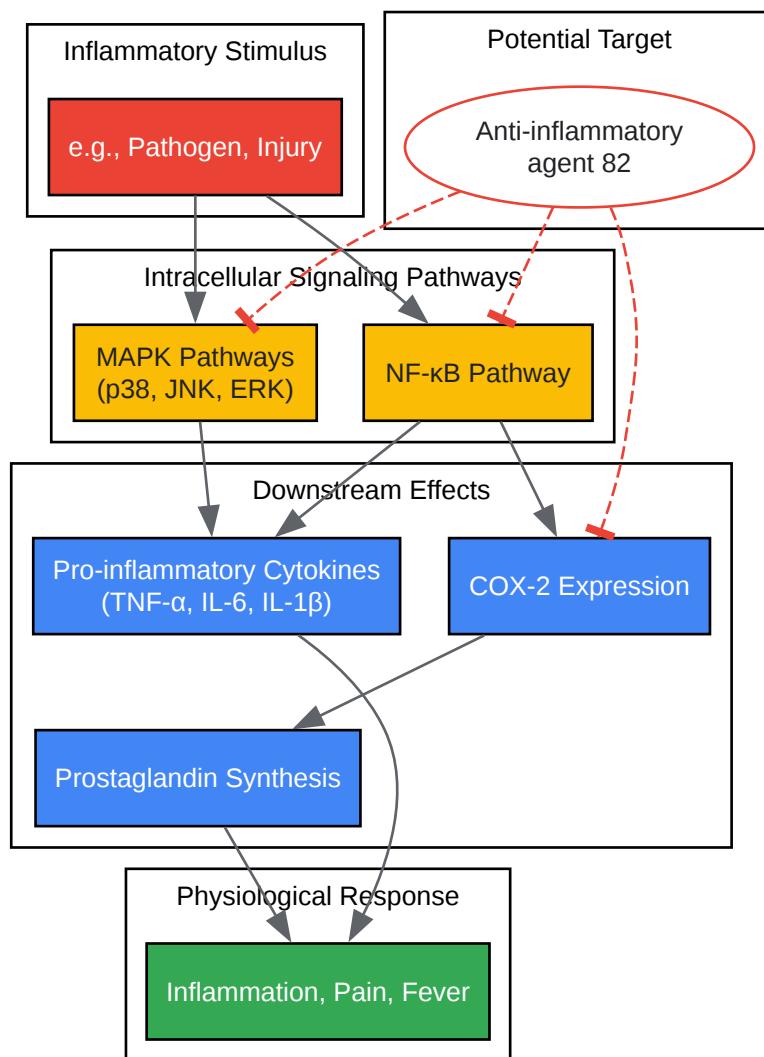
The hot plate test is a common method to assess the central analgesic activity of a compound.

Typical Experimental Workflow:

[Click to download full resolution via product page](#)

Caption: Workflow for the hot plate analgesic assay.

Inflammatory Pathways


The precise inflammatory pathways targeted by **Anti-inflammatory agent 82** have not been extensively elucidated in publicly available literature. Generally, compounds with anti-inflammatory and analgesic properties exert their effects through modulation of key signaling cascades involved in the inflammatory response.

Hypothesized Signaling Pathway Modulation:

Based on the known mechanisms of other non-steroidal anti-inflammatory drugs (NSAIDs) and related compounds, it is plausible that **Anti-inflammatory agent 82** may influence one or more of the following pathways:

- Cyclooxygenase (COX) Pathway: Inhibition of COX-1 and/or COX-2 enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.
- Lipoxygenase (LOX) Pathway: Potential modulation of LOX enzymes, which are involved in the production of leukotrienes, another class of inflammatory mediators.
- NF-κB Signaling Pathway: Inhibition of the activation of the transcription factor NF-κB, which plays a central role in regulating the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
- MAPK Signaling Pathway: Modulation of mitogen-activated protein kinase (MAPK) pathways (e.g., p38, JNK, ERK) that are involved in the production of inflammatory cytokines like TNF- α and IL-6.

Illustrative Inflammatory Signaling Cascade:

[Click to download full resolution via product page](#)

Caption: Potential inflammatory signaling pathways modulated by anti-inflammatory agents.

Conclusion

Anti-inflammatory agent 82, a 3-arylmethylene-1-methylpiperazin-2-one derivative, has been identified as a compound with promising anti-inflammatory and analgesic activities. While the foundational research provides a strong basis for its potential, a more detailed and quantitative understanding of its mechanism of action, target pathways, and therapeutic efficacy requires access to the complete experimental data from the original and any subsequent studies. Further research is warranted to fully characterize its pharmacological profile and to explore its potential as a novel therapeutic agent for inflammatory diseases.

- To cite this document: BenchChem. ["Anti-inflammatory agent 82" targeting inflammatory pathways]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15216360#anti-inflammatory-agent-82-targeting-inflammatory-pathways>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com